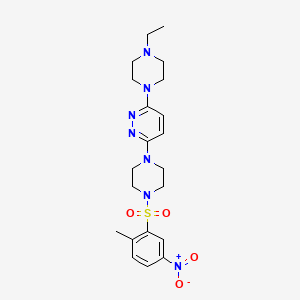
3-(4-Ethylpiperazin-1-yl)-6-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylpiperazin-1-yl)-6-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H29N7O4S and its molecular weight is 475.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Ethylpiperazin-1-yl)-6-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a complex structure that can be represented as follows:
This structure includes two piperazine rings and a pyridazine core, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it exhibits:
- Urease Inhibition : Similar derivatives have shown significant urease inhibition, essential for treating Helicobacter pylori infections. For instance, compounds with similar piperazine moieties demonstrated IC50 values lower than standard inhibitors, indicating strong potential for therapeutic applications .
- Kinase Inhibition : The compound may also interact with kinase pathways, which are critical in cancer biology. Kinase inhibitors are known for their role in regulating cell division and apoptosis .
2. Pharmacological Profiles
The pharmacological profiles of related compounds suggest that they may exhibit:
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against H. pylori.
- Anticancer Potential : The modulation of signaling pathways involved in cancer progression has been observed in other piperazine derivatives, suggesting potential applications in oncology .
Table 1: Biological Activities of Similar Piperazine Derivatives
Case Study 1: Urease Inhibition
A study focused on the synthesis and evaluation of pyridylpiperazine hybrids revealed that certain derivatives exhibited potent urease inhibition. The most active compounds had IC50 values significantly lower than those of established inhibitors, demonstrating the potential of related structures for treating gastric infections .
Case Study 2: Anticancer Activity
Research into piperazine derivatives has highlighted their ability to inhibit various kinases involved in cancer progression. For example, some compounds showed selective inhibition against mutant forms of kinases associated with non-small cell lung cancer (NSCLC), suggesting their utility in targeted cancer therapies .
属性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O4S/c1-3-24-8-10-25(11-9-24)20-6-7-21(23-22-20)26-12-14-27(15-13-26)33(31,32)19-16-18(28(29)30)5-4-17(19)2/h4-7,16H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLJDLPJLRMOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














